OVA G4 peptide TFA

Description

Significance of Model Antigens in Dissecting Adaptive Immune Responses

Model antigens are indispensable tools in immunology, offering simplified systems to study complex biological processes. Their use allows for controlled experiments that can isolate specific aspects of the immune response, such as the activation and differentiation of T lymphocytes and B lymphocytes. nih.govmdpi.com By employing well-defined model antigens, researchers can standardize experimental protocols, compare results across different studies, and elucidate the molecular and cellular events that govern adaptive immunity. This is particularly valuable for investigating the specificity of antigen recognition by T cell receptors (TCRs) and B cell receptors (BCRs), the role of antigen-presenting cells (APCs), and the downstream signaling pathways that lead to immune cell activation and effector functions. mdpi.com

Overview of Ovalbumin (OVA) as a Canonical Antigen in Experimental Immunology

Ovalbumin (OVA), the primary protein found in chicken egg whites, stands as a canonical model antigen in experimental immunology. anaspec.com This ~45 kDa glycoprotein (B1211001) is widely utilized due to its availability, relatively low cost, and well-characterized immunological properties in various animal models, particularly mice. OVA is recognized as a T cell-dependent antigen, meaning it requires the help of T lymphocytes for a robust antibody response to be generated by B lymphocytes. Its use spans diverse areas of immunological research, including studies on allergic sensitization, immune tolerance, vaccine development, and the fundamental principles of antigen processing and presentation. anaspec.com The murine immune response to OVA, including the identification of its immunodominant epitopes, has been extensively characterized. nih.gov

Introduction to OVA-Derived Peptide Epitopes, with Emphasis on SIINFEKL (OVA257-264)

The immune system recognizes specific, small regions of an antigen called epitopes. For T lymphocytes, these epitopes are typically short peptide fragments derived from the processing of larger protein antigens, which are then presented on the surface of APCs by Major Histocompatibility Complex (MHC) molecules. mdpi.com Ovalbumin contains several T cell epitopes, both for MHC class I and MHC class II presentation. nih.govanaspec.com Among these, the peptide sequence SIINFEKL, corresponding to amino acids 257-264 of the ovalbumin protein, is the most extensively studied and widely used MHC class I-restricted epitope. anaspec.com SIINFEKL is an immunodominant epitope in the C57BL/6 mouse strain, where it is presented by the MHC class I molecule H-2Kb. anaspec.com Its strong binding affinity to H-2Kb and its ability to elicit a potent CD8+ cytotoxic T lymphocyte (CTL) response make it an invaluable tool for studying CD8+ T cell activation, antigen presentation pathways, and for monitoring antigen-specific immune responses in various in vitro and in vivo assays, such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays.

Rationale for Studying Altered Peptide Ligands (APLs) in T Cell Biology

The study of altered peptide ligands (APLs) has significantly advanced our understanding of T cell recognition and signaling. APLs are synthetic peptide variants derived from native T cell epitopes, where one or more amino acid residues have been substituted. mdpi.com These substitutions can alter the peptide's binding affinity for the MHC molecule or, more commonly, modify the interaction with the T cell receptor (TCR). mdpi.com Unlike the traditional view of T cell activation as a simple on-off switch, studies with APLs have revealed that TCR signaling is remarkably flexible and can result in a spectrum of functional outcomes, ranging from full activation (proliferation, cytokine production, cytotoxicity) to partial activation (dissociation of functions like cytokine production from proliferation) or even antagonism (inhibition of responses to the native peptide) and the induction of anergy (a state of non-responsiveness). mdpi.com Investigating APLs provides a means to dissect the molecular mechanisms underlying TCR signal transduction and to understand how subtle variations in peptide-MHC interaction can qualitatively and quantitatively influence T cell responses. mdpi.com This research is crucial for understanding T cell development, tolerance, and the design of peptide-based immunotherapies. mdpi.com

Specific Context of OVA G4 Peptide (SIIGFEKL) as a Critically Characterized Altered Peptide Ligand of SIINFEKL

The OVA G4 peptide, with the amino acid sequence SIIGFEKL, is a well-characterized altered peptide ligand derived from the immunodominant ovalbumin epitope SIINFEKL (OVA257-264). This APL features a single amino acid substitution at position 4, where the Asparagine (N) of SIINFEKL is replaced by Glycine (B1666218) (G).

The significance of the OVA G4 peptide lies in its altered interaction with the OT-I TCR, a transgenic TCR specific for the SIINFEKL peptide presented by H-2Kb. While the G4 substitution at position 4 is not a primary MHC anchor residue for H-2Kb, it is a critical residue for TCR interaction. This single amino acid change results in a lower binding affinity of the SIIGFEKL peptide-MHC complex for the OT-I TCR compared to the native SIINFEKL peptide-MHC complex, while the binding affinity to the H-2Kb molecule remains similar.

Research utilizing the OVA G4 peptide (SIIGFEKL) has provided valuable insights into the relationship between TCR signal strength and T cell functional outcomes. Studies have shown that compared to the full agonist SIINFEKL, SIIGFEKL acts as a low-affinity ligand or partial agonist for OT-I T cells. Stimulation with SIIGFEKL can lead to different T cell activation phenotypes, often requiring stronger costimulatory signals, such as the presence of IL-2, for full proliferation and differentiation compared to stimulation with SIINFEKL. Furthermore, the reduced TCR avidity with the G4 peptide has been shown to impact downstream T cell functions, including cytotoxicity and cytokine production.

The characterization of OVA G4 peptide (SIIGFEKL) has contributed to the understanding of how subtle changes in peptide sequence can profoundly affect TCR engagement and subsequent T cell responses. This makes SIIGFEKL a valuable tool in experimental immunology for probing the thresholds of T cell activation, investigating the hierarchy of T cell effector functions, and dissecting the molecular events downstream of TCR signaling that are sensitive to ligand-binding kinetics and affinity.

Detailed research findings comparing the effects of SIINFEKL and SIIGFEKL on OT-I T cell activation often involve assessing proliferation, cytokine production (e.g., IFN-γ, IL-2, TNF-α), and cytotoxic activity. Studies have demonstrated that while SIINFEKL typically induces robust proliferation and effector functions, SIIGFEKL may induce a weaker proliferative response or selectively induce certain cytokine profiles, highlighting its partial agonist nature. The precise functional outcome can depend on various factors, including the concentration of the peptide, the presence of costimulatory signals, and the specific assay used.

The following table, intended to represent data that could be presented interactively, summarizes some key comparative properties and observed effects of SIINFEKL and OVA G4 peptide (SIIGFEKL) based on research findings:

| Feature | SIINFEKL (OVA257-264) | OVA G4 Peptide (SIIGFEKL) | References |

| Amino Acid Sequence | SIINFEKL | SIIGFEKL | |

| Substitution | Native sequence | Asparagine (N) at position 4 substituted with Glycine (G) | |

| H-2Kb Binding Affinity | Strong | Similar to SIINFEKL | |

| OT-I TCR Binding Affinity | High | Lower than SIINFEKL | |

| Effect on OT-I T Cells | Full agonist, induces robust proliferation and effector functions | Low-affinity ligand/Partial agonist, may require stronger costimulation for full activation, can induce partial responses | |

| Proliferation | Typically strong | Often weaker than SIINFEKL, can be dependent on costimulation | |

| Cytokine Production | Induces production of various cytokines (e.g., IFN-γ, IL-2, TNF-α) | Can induce partial or different cytokine profiles | |

| Cytotoxicity | Typically induces strong cytotoxic activity | Reduced compared to SIINFEKL |

The OVA G4 peptide is commonly synthesized and supplied as a salt, with trifluoroacetic acid (TFA) being a frequent counterion. TFA is a strong organic acid widely used in peptide synthesis and purification. While the TFA counterion is associated with the peptide, the biological activity and focus of research are centered on the peptide sequence SIIGFEKL and its interaction with MHC molecules and TCRs.

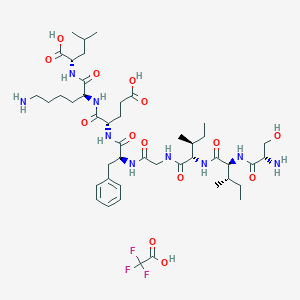

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H71N9O12.C2HF3O2/c1-7-25(5)35(52-42(62)36(26(6)8-2)51-37(57)28(45)23-53)41(61)46-22-33(54)47-31(21-27-14-10-9-11-15-27)40(60)49-30(17-18-34(55)56)39(59)48-29(16-12-13-19-44)38(58)50-32(43(63)64)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-32,35-36,53H,7-8,12-13,16-23,44-45H2,1-6H3,(H,46,61)(H,47,54)(H,48,59)(H,49,60)(H,50,58)(H,51,57)(H,52,62)(H,55,56)(H,63,64);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,35-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFQBGFVJABUTE-FZNLLDSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72F3N9O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1020.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Basis of Ova G4 Peptide in Immune Recognition and Ligand Properties

Structural Modifications and Amino Acid Sequence Variants of the SIINFEKL Epitope

The defining feature of the OVA G4 peptide is a specific, single amino acid substitution within the canonical SIINFEKL sequence. The asparagine (N) residue at position 4 is replaced with a glycine (B1666218) (G). This modification results in the amino acid sequence SIIGFEKL. targetmol.com This alteration is significant as the residue at position 4 of the SIINFEKL peptide is known to act as a secondary anchor for binding within the H-2Kb molecule. nih.gov

Many modifications to the SIINFEKL sequence have been explored to modulate its immunological properties. These include substitutions at primary and secondary anchor residues to enhance MHC affinity, as well as alterations at T cell receptor (TCR) contact points. nih.gov The study of such variants, known as altered peptide ligands (APLs), is crucial for understanding the molecular details of immune recognition and for the development of peptide-based immunotherapies. biorxiv.org

Influence of Specific Amino Acid Substitutions on T Cell Receptor (TCR) Interaction

The interaction between a peptide-MHC (pMHC) complex and a T cell receptor (TCR) is a highly specific event that dictates the initiation of an adaptive immune response. The amino acid side chains of the peptide that are exposed on the surface of the MHC molecule are critical for this recognition by the TCR. The substitution of a single amino acid in the epitope can significantly alter the binding behavior and subsequent T cell activation. biorxiv.org

Characterization of Major Histocompatibility Complex (MHC) Class I Binding Properties

The ability of a peptide to bind effectively to an MHC class I molecule is a prerequisite for its presentation to CD8+ T cells. nih.gov The binding is dictated by specific amino acid residues within the peptide, known as anchor residues, that fit into corresponding pockets within the MHC binding groove. nih.gov

The OVA G4 peptide (SIIGFEKL) is recognized as a variant that binds to the murine MHC class I molecule H-2Kb. targetmol.comtargetmol.comgenscript.com The wild-type SIINFEKL peptide is a well-established H-2Kb-binding epitope, often used as a model antigen in immunology. immudex.commiltenyibiotec.com The crystal structure of the SIINFEKL/H-2Kb complex reveals that the binding groove accommodates the eight-residue peptide with specific pockets for key side chains. Phenylalanine at position 5 (P5) and Leucine at position 8 (P8) are considered primary anchors, fitting into the C and F pockets of H-2Kb, respectively. Residues at positions P2 (Isoleucine) and P4 (Asparagine in the wild-type) serve as secondary anchors. nih.gov The substitution in the G4 peptide occurs at this P4 secondary anchor position.

The stability of the pMHC complex is a critical factor in determining the magnitude of the T cell response. This stability is a function of the binding kinetics—the rates of association (on-rate) and dissociation (off-rate) of the peptide to and from the MHC molecule. The wild-type SIINFEKL peptide is known to be a high-affinity binder to H-2Kb, with a reported dissociation constant (KD) in the nanomolar range (approximately 10 nM). nih.gov This high affinity is largely attributed to a very slow dissociation rate, which ensures the pMHC complex is displayed on the cell surface for a sufficient duration to be recognized by T cells.

Compound Names

Antigen Processing and Presentation Mechanisms Involving Ova G4 Peptide

Intracellular Pathways of Peptide Generation for MHC Class I Presentation

The classical MHC class I pathway primarily handles endogenous antigens, which are proteins synthesized within the cell ashpublications.orgnih.gov. This pathway is responsible for generating peptides from these intracellular proteins for presentation on the cell surface.

Proteasomal Degradation of Ovalbumin Precursors

Intracellular proteins destined for degradation, including endogenous ovalbumin or ovalbumin introduced into the cytosol, are often tagged with ubiquitin and degraded by the proteasome pnas.orgashpublications.organnualreviews.org. The proteasome is a large protein complex in the cytosol responsible for the breakdown of ubiquitinated and some non-ubiquitinated proteins into smaller peptides pnas.orgashpublications.organnualreviews.org. Studies using proteasome inhibitors like lactacystin (B1674225) have demonstrated that proteasomal activity is essential for the generation of most MHC class I-presented peptides, including the SIINFEKL peptide derived from ovalbumin pnas.orgashpublications.organnualreviews.org. While proteasomes are the primary source of these peptides, it is not fully understood if they directly produce the final 8-11 amino acid peptides that bind to MHC class I molecules, or if further trimming by other peptidases in the cytosol or ER is required pnas.org. Research suggests that proteasomal cleavage defines the correct C-terminus of the peptide, while other peptidases may be involved in generating the appropriate N-terminus from longer precursors pnas.org.

Transporter Associated with Antigen Processing (TAP)-Mediated Peptide Translocation

Following proteasomal degradation in the cytosol, the resulting peptides are transported into the lumen of the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP) pnas.orgashpublications.orgnih.govnih.gov. TAP is a heterodimer composed of TAP1 and TAP2 subunits, belonging to the ATP-binding cassette (ABC) transporter family nih.gov. This transporter utilizes ATP hydrolysis to translocate peptides from the cytosol into the ER lumen nih.gov. TAP has a preference for transporting peptides typically 8-12 amino acids in length, although it can translocate longer peptides less efficiently nih.govresearchgate.net. Once inside the ER, these peptides can bind to newly synthesized MHC class I molecules pnas.orgashpublications.orgnih.govnih.gov. Studies using cell lines deficient in TAP have shown a failure to present the SIINFEKL epitope from ovalbumin, highlighting the critical role of TAP in the classical MHC class I presentation pathway for cytosolic antigens like ovalbumin nih.govaacrjournals.org.

Role of Professional Antigen-Presenting Cells in OVA G4 Peptide Presentation

Professional APCs, particularly dendritic cells (DCs) and macrophages, play a central role in the presentation of antigens, including those derived from ovalbumin and its peptides like OVA G4 nih.govpnas.orgnih.govnih.govbmj.com. DCs are highly efficient at capturing exogenous antigens through various mechanisms, including phagocytosis and macropinocytosis nih.govnih.govashpublications.org. Once internalized, these antigens can enter the cross-presentation pathways described above nih.govmdpi.com.

DCs are uniquely equipped to prime naive CD8+ T cells, a process that often requires cross-presentation of exogenous antigens nih.govpnas.orgnih.gov. They express high levels of MHC class I and II molecules and co-stimulatory molecules necessary for T cell activation nih.gov. Macrophages also possess antigen-presenting capabilities and can cross-present antigens, although their efficiency may be lower than that of DCs under certain conditions nih.govnih.govbmj.com. Studies using ovalbumin as a model antigen have extensively utilized DCs and macrophages to investigate the mechanisms of cross-presentation and the factors influencing its efficiency nih.govnih.govbmj.comashpublications.orgoncotarget.com. The ability of professional APCs to process and present OVA-derived peptides on MHC class I is crucial for initiating a CD8+ T cell response against ovalbumin, which is often used as a model antigen in immunological studies nih.govnih.govpnas.orgresearchgate.net.

Dendritic Cell Interactions and Their Impact on Antigen Presentation Efficiency

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) critical for initiating adaptive immune responses, including the activation of naive T cells biorxiv.orgglobeimmune.com. DCs acquire antigens through various mechanisms, such as endocytosis and phagocytosis, and process them into peptides that are then presented on MHC class I and MHC class II molecules on their surface biorxiv.orgoncotarget.com. This presentation is essential for engaging with CD8+ and CD4+ T cells, respectively oncotarget.comoncotarget.com.

Studies utilizing the OVA system, often with OT-I transgenic CD8+ T cells specific for the H-2Kb-SIINFEKL complex, have provided significant insights into DC-mediated antigen presentation. DCs pulsed with OVA peptides can effectively stimulate antigen-specific T cells, leading to proliferation and differentiation into effector cells globeimmune.comnih.gov. The efficiency of this process is influenced by factors including the method of antigen delivery and the nature of the peptide itself biorxiv.orgnih.gov. For instance, methods that enhance antigen uptake and processing by DCs can lead to increased presentation of peptide-MHC complexes on the cell surface and a more robust T cell activation nih.gov.

The OVA G4 peptide, due to its lower affinity for the OT-I TCR compared to SIINFEKL, provides a model to study the impact of TCR signal strength on T cell activation by DCs. Research indicates that while both SIINFEKL and OVA G4 can be presented by MHC class I molecules on APCs, the reduced TCR avidity with G4 results in diminished T cell activation and effector function nih.goviedb.orgoup.com. For example, lower levels of target cell death are observed when cytotoxic T lymphocytes (CTLs) are stimulated with G4 compared to SIINFEKL nih.gov. Furthermore, the activation of naive OT-I CD8+ T cells by low-affinity ligands like OVA G4 often requires higher peptide concentrations and/or additional costimulatory signals, such as IL-2, compared to stimulation with the high-affinity SIINFEKL peptide iedb.orgoup.com.

Data from studies comparing the T cell response induced by different OVA peptide variants highlight the critical role of peptide-MHC-TCR interaction avidity in determining the outcome of DC-T cell encounters. The lower avidity interaction with G4 affects downstream signaling events in T cells, such as the accumulation of phosphorylated ERK at the immunological synapse, which is less pronounced compared to stimulation with SIINFEKL nih.gov. This suggests that while DCs can present the OVA G4 peptide, the efficiency of subsequent T cell activation and the magnitude of the immune response are significantly impacted by the lower affinity of the TCR for the G4-MHC complex.

| Peptide | TCR Avidity (relative to SIINFEKL) | Effect on OT-I T Cell Activation | Effect on CTL Killing |

| SIINFEKL | High | Robust | High |

| OVA G4 | Lower | Reduced, often requires higher concentration/costimulation iedb.orgoup.com | Lower nih.gov |

B Cell Antigen Presentation and its Contributions to T Cell Responses

B cells, traditionally recognized for their antibody production, also function as APCs, playing a role in activating T cells, particularly CD4+ T helper cells, through the presentation of antigens on MHC class II molecules frontiersin.orgchondrex.comnih.gov. B cells can internalize antigens via their B cell receptor (BCR) or through non-BCR mediated mechanisms, process them, and present peptide-MHC complexes on their surface frontiersin.org. While DCs are considered more potent in priming naive T cells, B cells can efficiently present antigens to activated T cells and contribute to T-dependent immune responses frontiersin.orgnih.gov. B cells can also present antigens on MHC class I molecules, although their efficiency in activating CD8+ T cells through this pathway may be lower compared to DCs frontiersin.org.

Studies involving OVA peptides have demonstrated the capacity of B cells to present these peptides and influence T cell responses. For instance, B cells pulsed with OVA peptides have been shown to induce proliferation of antigen-specific CD4+ T cells in vitro and in vivo frontiersin.orgnih.gov. The effectiveness of B cell antigen presentation can be influenced by factors such as B cell activation status and the mechanism of antigen uptake researchgate.net. Activated B cells, for example, can exhibit enhanced antigen presentation capacity researchgate.net.

While much of the research on OVA peptide presentation by B cells has focused on the immunodominant CD4+ T cell epitope OVA 323-339 presented on MHC class II biosyn.com, studies have also investigated the presentation of MHC class I-restricted OVA peptides like SIINFEKL by B cells. Comparisons between B cells pulsed with OVA peptides and B cells engineered to stably express OVA have shown that stable antigen expression can lead to more effective induction of CD8+ T cell responses and in vivo cytotoxicity compared to pulsing with peptide alone researchgate.net. This suggests that the duration and level of peptide-MHC complex presentation on the B cell surface are critical factors.

T Cell Receptor Tcr Engagement and Downstream Signaling Initiated by Ova G4 Peptide

TCR-pMHC Interaction Dynamics and Functional Affinity

The engagement of a TCR with a peptide-major histocompatibility complex (pMHC) is the foundational event of antigen-specific T cell recognition. nih.gov The dynamics of this interaction, including affinity and kinetics, are pivotal in determining the subsequent cellular response.

The OVA G4 peptide is characterized as a very low-affinity antigen for the OT-I TCR. researchgate.netnih.gov This reduced affinity is a consequence of the substitution of asparagine (N) in the original SIINFEKL peptide with glycine (B1666218) (G), resulting in the SIIGFEKL sequence. researchgate.net While typical wild-type TCR affinities for their pMHC ligands fall within the 1–100 µM range, the G4 variant exemplifies an interaction at the weaker end of this spectrum. nih.gov Studies comparing the binding of various altered peptide ligands to the OT-I TCR have consistently shown that the G4 peptide elicits weaker effector T cell responses compared to higher-affinity antigens. researchgate.netnih.gov

The affinity of a TCR for its pMHC ligand is a key determinant of the T cell's activation status. nih.gov Both two-dimensional (2D) and three-dimensional (3D) affinity measurements have been employed to characterize these interactions. nih.govresearchgate.netresearchgate.net While 3D assays measure the intrinsic kinetics of purified molecules, 2D assays on live cells can capture the influence of the cellular environment, which can amplify TCR-pMHC binding to generate a broader range of affinities and more rapid kinetics that are reflective of physiological conditions. nih.gov

| Peptide Ligand | Sequence | Relative Affinity for OT-1 TCR |

|---|---|---|

| OVA | SIINFEKL | High |

| T4 | SIITFEKL | Medium |

| G4 | SIIGFEKL | Low |

The duration of the TCR-pMHC interaction, particularly the dissociation rate (off-rate), is a critical factor in T cell signaling. researchgate.netfrontiersin.org The kinetic proofreading model of T cell activation posits that a longer-lived interaction is more likely to initiate a productive signaling cascade. frontiersin.org However, the relationship between dissociation rate and T cell responsiveness is complex.

Two-dimensional kinetic analysis has revealed that 2D off-rates can be significantly faster than their 3D counterparts, with agonist pMHCs sometimes dissociating the fastest. researchgate.net This suggests a model of rapid antigen sampling by T cells. researchgate.net For both OVA and G4, the dissociation of single bonds has been shown to follow first-order kinetics. nih.gov

| Parameter | Observation for G4-pMHC Interaction | Biological Implication |

|---|---|---|

| On-rate (k_on) | Slow | Contributes to weak agonist activity despite a long half-life. nih.gov |

| Off-rate (k_off) | Relatively slow (long half-life) in some assays. nih.gov | Challenges the simple correlation between long half-life and strong agonism. |

| Dissociation Kinetics | First-order for single bonds. nih.gov | Suggests a straightforward dissociation process at the single-molecule level. |

Early T Cell Activation Events Triggered by OVA G4 Peptide Recognition

The recognition of the G4 peptide by the OT-I TCR initiates a cascade of intracellular signaling events, albeit with a lower intensity compared to high-affinity ligands. nih.gov These early events are crucial for determining the ultimate fate of the T cell response.

Upon TCR engagement, T cells upregulate a variety of cell surface molecules known as activation markers. These include CD25 and CD69. nih.govmiltenyibiotec.com The expression levels of these markers often correlate with the strength of the TCR signal. Weak agonists like the G4 peptide, when presented at high concentrations and with co-stimulation, can induce the expression of these early activation markers. nih.gov However, the response is often transient and may not be sufficient to sustain a full proliferative response. nih.gov Studies have shown that the upregulation of CD25 and CD69 on naive OT-I T cells by the G4 peptide is delayed and requires higher peptide concentrations compared to stronger agonists like OVA. nih.gov

The initial intracellular event following TCR engagement is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex by Src family kinases. nih.govresearchgate.net This triggers a downstream signaling cascade involving a host of tyrosine phosphorylation events. nih.govnih.gov

Quantitative phosphotyrosine proteomics has become a powerful tool to dissect these early signaling events in an unbiased manner. nih.govnih.gov Studies using this approach have demonstrated that the magnitude of T cell signaling, as reflected by the extent of tyrosine phosphorylation, is consistent with the binding affinity of the pMHC. nih.gov Consequently, the G4 peptide induces a weaker phosphorylation signal compared to the high-affinity OVA peptide. nih.gov This difference in signaling strength can be observed in the phosphorylation levels of key signaling molecules such as those involved in the MAPK pathway. nih.gov

Modulation of T Cell Signaling Strength by Altered Peptide Ligands

Altered peptide ligands (APLs), such as the G4 peptide, are invaluable for understanding how TCR signal strength influences T cell fate and function. nih.govnih.govstanford.eduscispace.com By systematically varying the affinity of the TCR-pMHC interaction, researchers can modulate the downstream signaling pathways and observe the resulting cellular outcomes.

The use of a panel of OVA peptide variants, including T4 (medium affinity) and G4 (low affinity), has shown that the signaling output correlates well with their respective affinities. nih.govnih.gov Weak agonists like G4, even at high concentrations, may only be able to induce sufficient signaling for a short-lived proliferative response, whereas strong agonists can promote sustained interleukin-2 (B1167480) (IL-2) secretion and proliferation. nih.gov This demonstrates that the affinity of the peptide ligand acts as a rheostat, allowing for an "affinity-tunable" control of the T cell signaling strength. nih.gov The nature of the peptide and the context of its presentation, including the presence of co-stimulatory molecules, are critical for determining the extent and duration of the T cell response. nih.gov

Correlation Between TCR Binding Affinity and T Cell Signaling Output

The signaling output generated by the engagement of the TCR with peptide-MHC (pMHC) complexes is closely correlated with the binding affinity of the interaction. nih.govnih.gov The OVA G4 peptide is characterized as a weak agonist, a property attributed to its altered binding kinetics compared to the high-affinity parent OVA peptide. nih.gov

| Peptide Variant | Binding Affinity to OT-1 TCR | Resulting T Cell Signaling Strength |

|---|---|---|

| OVA (SIINFEKL) | High | Strong |

| G4 (SIIGFEKL) | Lower/Weak | Weaker |

Impact on Intracellular Kinase Activation (e.g., Lck, ERK pathways)

Upon TCR engagement, a cascade of intracellular kinase activation is initiated, beginning with the lymphocyte-specific protein tyrosine kinase (Lck). This leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initial step is crucial for the recruitment and activation of downstream signaling molecules. nih.gov

The reduced binding affinity of the OVA G4 peptide results in a diminished level of tyrosine phosphorylation compared to the parent OVA peptide. nih.gov This attenuated primary signal directly impacts the activation of subsequent kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway, of which the extracellular signal-regulated kinases (ERK1/2) are key components. nih.govnih.gov

Quantitative phosphotyrosine proteomics has demonstrated that the fold changes in the activation of MAPK1 (ERK2) and MAPK3 (ERK1) are lower in T cells stimulated with the G4 peptide compared to the OVA peptide. nih.gov This suggests that the ERK-AP-1 signaling axis, which is critical for translating TCR signal strength into proportional gene activation, is less potently activated by the G4 peptide. nih.govelifesciences.org The strength of the initial TCR signal, therefore, quantitatively translates into the level of activation of key kinase pathways like ERK, which are essential for T cell proliferation, differentiation, and effector functions. nih.govelifesciences.org

| Stimulating Peptide | Relative Tyrosine Phosphorylation | Relative MAPK1/MAPK3 (ERK) Activation |

|---|---|---|

| OVA (SIINFEKL) | High | High |

| G4 (SIIGFEKL) | Low | Low |

Formation and Dynamics of the Immunological Synapse

The interaction between a T cell and an antigen-presenting cell (APC) leads to the formation of a highly organized structure at the cell-cell interface known as the immunological synapse (IS). nih.govresearchgate.net This specialized junction is essential for sustaining the signaling required for full T cell activation. elifesciences.org The formation of the IS is a dynamic process involving the large-scale reorganization of receptors and signaling molecules. nih.gov

The process begins with the initial engagement of TCRs with pMHC complexes, such as the OVA G4 peptide presented on an APC. researchgate.net This recognition event triggers a series of intracellular and intercellular events that stabilize the T cell-APC conjugate and orchestrate the spatial segregation of molecules within the synapse. nih.govelifesciences.org

Clustering and Localization of Key Signaling Molecules within the Synapse

A hallmark of immunological synapse formation is the clustering of TCRs and the recruitment of various signaling molecules into microclusters. nih.gov Upon antigen recognition, TCRs assemble into clusters that serve as focal points for signal transduction. nih.gov Key signaling molecules, including the kinase Lck and adaptor proteins like Linker for Activation of T cells (LAT) and SLP-76, are recruited to these TCR-rich microclusters. nih.govbris.ac.uk

This co-localization creates a microenvironment where the concentration of signaling components is high, facilitating efficient signal propagation. bris.ac.uk These microclusters are dynamic and can translocate towards the center of the synapse, a movement driven by the actin cytoskeleton. nih.gov The spatial arrangement within the mature synapse typically involves a central supramolecular activation cluster (cSMAC), enriched in TCR/CD3 complexes, surrounded by a peripheral SMAC (pSMAC) containing adhesion molecules. nih.gov The formation of these distinct signaling domains is a key regulatory mechanism that controls the duration and intensity of T cell signaling. nih.govbris.ac.uk

Cellular Immune Responses Elicited by Ova G4 Peptide

T Cell Proliferation and Expansion in Response to OVA G4 Peptide

The OVA G4 peptide is capable of inducing T cell proliferation, particularly in the context of CD8+ T cells, although its effectiveness is generally lower than that of the high-affinity SIINFEKL peptide medchemexpress.comiedb.org. Studies using OT-I T cells have demonstrated that G4 can stimulate proliferation, but often requires higher concentrations compared to the native peptide iedb.org.

Research indicates that the duration of T cell exposure to antigen-presenting cells (APCs) influences the kinetics of proliferation induced by G4. Despite prolonged co-culture, T cells stimulated with G4 may not reach the same peak proliferative response observed with high-affinity ligands embopress.org.

The presence of certain cytokines can enhance G4-induced proliferation. For instance, the pro-inflammatory cytokine IL-15 has been shown to synergize with the weak TCR signaling provided by G4, leading to increased proliferation of CD8+ T cells to a level comparable to that achieved with strong agonist ligands embopress.org. This suggests that while G4 provides a suboptimal signal on its own, it can drive robust proliferation under supportive cytokine environments iedb.org.

In contrast to in vitro findings, in vivo studies using soluble G4 peptide alone did not induce detectable expansion of OT-I cells based on the upregulation of activation markers like CD44 and CD69 or an increase in cell numbers oup.com. This highlights potential differences in the T cell response to G4 depending on the presentation context and the in vivo environment iedb.org.

CD8+ T Cell Proliferative Responses

The proliferative response of CD8+ T cells to OVA G4 peptide is a key area of study, largely due to the use of the OT-I transgenic mouse model medchemexpress.combiorxiv.orgiedb.orgresearchgate.net. G4's lower affinity for the OT-I TCR dictates a reduced proliferative capacity compared to SIINFEKL nih.govembopress.org.

Studies have shown that in vitro activation of naive OT-I CD8+ T cells with low-affinity ligands like SIIGFEKL (G4) is dependent on the provision of IL-2 and other costimulatory signals, unlike stimulation with the high-affinity SIINFEKL peptide which induces full proliferation largely independently of costimulation nih.goviedb.org.

Data on CD8+ T cell proliferation in response to G4 often involves comparing the percentage of divided cells or the expression levels of proliferation markers under different stimulation conditions.

| Peptide | Affinity (relative to SIINFEKL) | Proliferation Level (relative to SIINFEKL) | Requirement for IL-2/Costimulation |

| SIINFEKL | High | High | Low/Independent |

| G4 | Low | Lower | Higher/Dependent |

Table 1: Comparative Proliferation of OT-I CD8+ T Cells Stimulated with SIINFEKL and G4 Peptides nih.goviedb.orgembopress.org

Effector Function Differentiation of T Cells

Stimulation with OVA G4 peptide influences the differentiation of T cells into effector cells, particularly cytotoxic T lymphocytes (CTLs) nih.govnih.gov. However, the lower TCR avidity of G4 impacts the efficiency of these effector functions compared to stimulation with high-affinity ligands nih.gov.

Cytotoxic T Lymphocyte (CTL) Activity and Antigen-Specific Lysis

Studies consistently show that the OVA G4 peptide induces poor target cell killing by CTLs compared to the native SIINFEKL peptide nih.govaai.org. This reduced cytotoxic activity is a direct consequence of the weaker TCR signal generated by G4 nih.gov.

The mechanism behind the impaired killing involves deficiencies in the later stages of immunological synapse formation and function. While G4 can induce early activation events and synapse formation, it appears insufficient to trigger efficient recruitment and delivery of lytic granules to the synapse, which is essential for target cell lysis nih.gov.

Data from cytotoxicity assays, such as lactate (B86563) dehydrogenase (LDH) release from target cells, demonstrate significantly lower levels of lysis when target cells are pulsed with G4 peptide compared to SIINFEKL nih.govaai.org.

| Peptide | Target Cell Lysis (relative to SIINFEKL) | CTL Degranulation |

| SIINFEKL | High | Efficient |

| G4 | Poor | Decreased |

Table 2: Comparative CTL Activity Induced by SIINFEKL and G4 Peptides nih.govaai.org

Expression of Effector Molecules (e.g., Granzyme B)

The expression of effector molecules like granzyme B is a marker of CTL differentiation and function medchemexpress.comaai.orggenscript.comanaspec.comresearchgate.net. Research on G4's impact on granzyme B expression has yielded some varying results depending on the experimental context.

One study indicated that while the expression of granzyme B might initially show a hierarchy based on stimulation strength, T cells stimulated with lower affinity peptides like G4 could exhibit comparable granzyme B expression with longer antigen exposure embopress.org. However, other studies suggest that under certain conditions, antigen-specific CD8+ T cells might fail to secrete granzyme B, even if their frequency is not altered genscript.com.

It is important to note that some studies referring to "G4" in the context of enhanced granzyme B expression were discussing formulations of the OVA antigen (e.g., encapsulated in microcapsules) rather than the specific SIIGFEKL peptide variant researchgate.net. When considering the SIIGFEKL peptide specifically, the lower TCR signal it provides generally leads to less robust effector function compared to SIINFEKL nih.gov.

Cytokine Production Profiles Induced by OVA G4 Peptide

The OVA G4 peptide influences the cytokine production profile of T cells, primarily CD8+ T cells, often resulting in lower levels of certain cytokines compared to stimulation with high-affinity agonists nih.govaacrjournals.org.

Studies have shown that G4 stimulates very low levels of cytokine production, such as IFN-γ nih.govaai.org. In one experiment, no IFN-γ was detected after stimulating OT-I cells with 1 μM G4 peptide for 4 hours nih.govaai.org.

However, another study reported that stimulation with lower affinity peptides like G4 can trigger similarly strong production of effector cytokines such as IFN-γ and TNF-α as higher affinity peptides, suggesting that the threshold for cytokine production might be lower than that required for proliferation embopress.org. This finding contrasts with other reports and may depend on factors such as stimulation duration and experimental setup.

| Peptide | IFN-γ Production (relative to SIINFEKL) | TNF-α Production (relative to SIINFEKL) |

| SIINFEKL | High | High |

| G4 | Low to Similar (context-dependent) | Low to Similar (context-dependent) |

Table 3: Comparative Cytokine Production by T Cells Stimulated with SIINFEKL and G4 Peptides nih.govaai.orgaacrjournals.orgembopress.org

IFN-γ Production by Activated T Cells

Research investigating the immune responses elicited by the OVA G4 peptide has consistently shown a reduced capacity to induce IFN-γ production by CD8+ T cells compared to the higher-affinity SIINFEKL peptide nih.govcaltagmedsystems.co.ukaacrjournals.org. Studies using bacteria expressing the G4 variant demonstrated significantly less IFN-γ production by OT-I T cells in mice challenged with this variant compared to those challenged with bacteria expressing wild-type OVA caltagmedsystems.co.uk. This finding suggests that the altered TCR/pMHC interaction half-life associated with the G4 variant may impair full T-cell effector function, including IFN-γ production caltagmedsystems.co.uk.

In in vitro experiments, stimulating OT-I cells with the G4 peptide resulted in little to no detectable IFN-γ production after 4 hours, in contrast to stimulation with the SIINFEKL peptide nih.gov. This is consistent with the understanding that cytokine production, particularly IFN-γ, is strongly influenced by the strength of the TCR signal and requires stable T cell-target interactions nih.gov.

While lower affinity peptides like G4 might require additional costimulatory signals such as IL-2 for robust proliferation iedb.orgresearchgate.net, some research indicates that the threshold for cytokine production, including IFN-γ, might be lower than that required for cell proliferation embopress.org. One study observed that T cells stimulated with the G4 peptide for a short duration (3 hours) showed similar levels of IFN-γ positive populations as those stimulated continuously with a higher-affinity peptide for a longer period (48 hours) embopress.org. This suggests that while G4 is a lower-affinity ligand, it can still trigger IFN-γ production, and the duration of exposure might not be the primary factor determining the level of effector cytokine production once the activation threshold is met embopress.org.

Data from intracellular cytokine staining experiments further illustrate the difference in IFN-γ production between stimulation with SIINFEKL and G4 peptides. As shown in the table below, the percentage of CD8+ T cells expressing IFN-γ is notably lower when stimulated with the G4 peptide compared to the wild-type OVA (SIINFEKL) peptide.

| Stimulating Peptide | Percentage of CD8+ T Cells Expressing IFN-γ | Source |

| OVA (SIINFEKL) | High (Specific percentage varies by study) | nih.govaacrjournals.org |

| G4 (SIIGFEKL) | Low or Undetectable | nih.govaacrjournals.org |

Studies have also assessed the coexpression of IFN-γ and TNF-α. While stimulation with the high-affinity SIINFEKL peptide leads to populations coexpressing both cytokines, stimulation with lower-affinity ligands like G4 shows a different pattern, often with reduced or absent coexpression compared to the strong agonist researchgate.net.

Other Cytokine Secretion Patterns Relevant to Immune Responses

Beyond IFN-γ, studies using the OVA G4 peptide have also examined the production of other cytokines relevant to T cell responses. Tumor Necrosis Factor-alpha (TNF-α) is another pro-inflammatory cytokine produced by activated T cells. Similar to IFN-γ, the production of TNF-α in response to G4 peptide stimulation is generally reduced compared to stimulation with the higher-affinity SIINFEKL peptide embopress.orgaacrjournals.orgresearchgate.net.

Research has shown that stimulating CD8+ T cells with the G4 peptide can induce TNF-α production, although the frequency of TNF-α positive cells and the level of production may be lower than with optimal SIINFEKL stimulation embopress.orgresearchgate.net. The coexpression patterns of IFN-γ and TNF-α differ depending on the peptide affinity, with G4 eliciting a distinct cytokine profile compared to the strong agonist researchgate.net.

Interleukin-2 (B1167480) (IL-2) is a crucial cytokine for T cell proliferation and survival. While the G4 peptide alone may not be sufficient to drive robust T cell proliferation, particularly in naive T cells embopress.orgiedb.orgresearchgate.net, the presence of exogenous IL-15 has been shown to synergize with the weak TCR signaling provided by G4, rescuing T cell proliferation to levels comparable to those seen with strong agonist ligands embopress.org. This suggests that while G4 provides a suboptimal signal for proliferation and certain cytokine production on its own, it can still contribute to T cell activation pathways that are responsive to costimulatory signals and other cytokines like IL-15 embopress.org.

Studies have also investigated IL-2 production in response to OVA peptides. While some studies using the wild-type OVA peptide (SIINFEKL) have detected intracellular IL-2 production in activated T cells, the response to lower-affinity variants like G4 in terms of IL-2 secretion is typically reduced or negligible when compared to the strong agonist aacrjournals.org.

Immunomodulatory Effects and Mechanisms of Immune Tolerance Mediated by Ova G4 Peptide

Potential for Induction of T Cell Anergy or Non-Responsiveness

T cell anergy is a state of functional unresponsiveness that can occur when T cells encounter their cognate antigen under suboptimal conditions, often in the absence of co-stimulatory signals. This mechanism is vital for maintaining peripheral tolerance and preventing autoimmunity. Studies investigating the effects of OVA peptide administration have provided insights into the potential for inducing T cell unresponsiveness.

While some research initially suggested that reduced T cell responsiveness observed after in vivo OVA peptide administration might be consistent with the induction of anergic or suppressor T cells, further evidence indicated that this unresponsiveness in in vitro assays could be attributed to the activation of killer cells in vivo that subsequently eliminated stimulator cells during the in vitro culture. nih.gov This highlights the complexity of defining and observing anergy in different experimental settings.

However, other studies have demonstrated that the interaction between B7-H1 and PD-1 can determine the initiation and reversal of T-cell anergy. ashpublications.org Intravenous administration of soluble OVA peptide without adjuvant can lead to vigorous expansion of OT-I T cells, followed by a dramatic contraction due to apoptosis. ashpublications.org The surviving cells can become anergic and unresponsive to restimulation with OVA antigen, even in the presence of IL-2 and co-stimulation. ashpublications.org Blocking B7-H1/PD-1 interaction was shown to prevent this anergy induction and even reverse pre-established anergy. ashpublications.orgresearchgate.net

The affinity of the peptide-MHC interaction can influence T cell activation and subsequent anergy. Lower affinity ligands, such as G4, induce weaker TCR signaling compared to high-affinity ligands like the native OVA peptide. This differential signaling can impact the threshold for T cell activation and the potential for anergy induction.

Role in Thymic T Cell Selection Processes, particularly as a Low-Affinity Ligand

Thymic selection is a critical process during T cell development where thymocytes are screened for their ability to recognize self-MHC and for high-affinity interactions with self-peptide-MHC complexes that could lead to autoimmunity. Peptides are categorized based on their affinity for the TCR and their outcome in thymic selection: high-affinity ligands typically induce negative selection (deletion), while low-affinity ligands promote positive selection (survival and maturation).

The OVA G4 peptide is characterized as a low-affinity ligand for the OT-I TCR. aai.orgsemanticscholar.orgscispace.comuva.esaai.org Studies using OVA variant peptides with different affinities for the OT-I TCR have established an affinity hierarchy, with OVA having the highest affinity and G4 having a lower affinity. aai.org This difference in affinity has direct consequences for thymic selection outcomes.

Experiments using fetal thymic organ culture (FTOC) have shown that high-affinity ligands like OVA induce negative selection, resulting in a low percentage of CD8αβ+CD4− single-positive thymocytes. aai.org In contrast, lower affinity ligands like G4 fail to induce detectable loss of TCR from the cell surface, similar to noncognate ligands, and are associated with positive selection. aai.org

Preselection double-positive (DP) thymocytes exhibit greater sensitivity to TCR stimulation by low-affinity ligands like G4 compared to mature single-positive (SP) T cells. semanticscholar.orgaai.org While mature T cells show little to no response to G4, preselection DP thymocytes demonstrate a distinct calcium flux and can form conjugates with antigen-presenting cells (APCs) presenting the G4 peptide. semanticscholar.orgaai.org This increased sensitivity of thymocytes to low-affinity ligands is consistent with the model where weak interactions drive positive selection. semanticscholar.orgaai.org

The protein Themis has been shown to play a role in setting the signal threshold for positive and negative selection. scispace.comuva.es Themis-deficient thymocytes respond more strongly to low-affinity ligands like G4 than Themis-sufficient thymocytes, suggesting that Themis attenuates TCR signaling specifically in response to low-affinity engagement, thereby enabling positive selection. uva.es

Data illustrating the differential response of thymocytes and mature T cells to OVA and G4 peptides:

| Cell Type | Peptide | Response (e.g., Calcium Flux, Conjugate Formation) | Selection Outcome (in Thymus) |

| Preselection Thymocyte | OVA | Strong | Negative Selection |

| Preselection Thymocyte | G4 | Detectable, albeit smaller/fewer cells responded | Positive Selection |

| Mature CD8 SP T Cell | OVA | Strong | N/A (already selected) |

| Mature CD8 SP T Cell | G4 | No detectable response | N/A (already selected) |

This table summarizes findings indicating the heightened sensitivity of immature thymocytes to low-affinity ligands like G4, a characteristic crucial for positive selection, in contrast to the lack of response in mature T cells. semanticscholar.orgaai.org

Regulation of T Cell Responses by Immunoregulatory Molecules and Pathways (e.g., TGF-β signaling)

Immunoregulatory molecules and signaling pathways play a critical role in modulating T cell responses and maintaining immune homeostasis and tolerance. Transforming Growth Factor-beta (TGF-β) is a prominent cytokine with potent immunosuppressive effects, influencing various immune cell types, including T cells. nih.govdovepress.comdovepress.comfrontiersin.org

TGF-β signaling is involved in regulating T cell responses to both high- and low-affinity TCR interactions. Studies using mice with compromised TGF-β signaling in T cells have shown that TGF-β functions in vivo to limit the scale of CD8+ T cell expansion after high-affinity peptide-MHC interactions. oup.com Furthermore, TGF-β also appears to limit T cell activation to the highest affinity peptide-MHC interactions. oup.com

In the context of low-affinity ligands like the G4 peptide, TGF-β signaling can also have regulatory effects. While low-affinity peptide and adjuvant might not induce activation or expansion in wild-type OT-I cells, they can result in the upregulation of CD44 (an activation marker) on OT-I cells with dominant-negative TGF-βRII (OT-DNR cells). oup.com This suggests that TGF-β signaling normally suppresses the activation of CD8+ T cells by low-affinity interactions in vivo. oup.com

TGF-β exerts its effects through intricate molecular mechanisms, including the canonical Smad pathway. dovepress.comdovepress.com Upon binding to its receptor, TGF-β initiates signaling cascades that can influence the expression of genes involved in T cell proliferation, differentiation, and function. dovepress.comdovepress.com TGF-β can inhibit the proliferation of conventional T helper cells and cytotoxic T lymphocytes by interrupting the expression of pro-inflammatory cytokines like IL-2 and IFN-γ. nih.govdovepress.com

The interplay between TCR signaling strength, influenced by peptide affinity, and regulatory pathways like TGF-β signaling is crucial in determining the outcome of T cell encounters with antigen, contributing to either activation or tolerance.

Induction of Regulatory T Cell (Treg) Responses in Specific Contexts

Regulatory T cells (Tregs) are a specialized subset of T cells that play a crucial role in maintaining self-tolerance and modulating immune responses. The induction and expansion of Tregs are important mechanisms for preventing autoimmunity and controlling excessive inflammation. nih.govnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net

The induction of Treg responses can be influenced by various factors, including the nature of the antigen, the dose of the antigen, the route of administration, and the presence of specific cytokines and co-stimulatory molecules. nih.govnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.net While the OVA G4 peptide is primarily studied for its role in thymic selection as a low-affinity ligand, the broader context of OVA-specific immune responses provides insights into Treg induction.

Studies investigating oral tolerance to OVA have shown that oral antigen administration can induce antigen-specific Tregs. nih.govfrontiersin.org These Tregs can contribute to the suppression of immune responses to OVA. The induction of Tregs in the context of tolerance can be associated with the production of suppressive cytokines such as IL-10 and TGF-β. nih.govresearchgate.net

TGF-β is particularly important for the induction of induced Tregs (iTregs) in the periphery from conventional naive T cells. nih.govdovepress.comdovepress.comfrontiersin.orgnih.gov TGF-β, often in conjunction with IL-2, promotes the differentiation of naive T cells into Foxp3+ Tregs. nih.govdovepress.comdovepress.comfrontiersin.orgnih.gov This process involves the activation of the SMAD2/3 pathway, which facilitates the transcription of the Foxp3 gene, a master regulator of Treg development and function. dovepress.comdovepress.comfrontiersin.org

While direct studies specifically detailing the capacity of the OVA G4 peptide (TFA) to induce Treg responses are less prominent in the provided search results compared to its role in thymic selection and low-affinity signaling, the principles of Treg induction by low-affinity TCR interactions and the involvement of TGF-β signaling are relevant. Lower affinity TCR ligands, under certain conditions and in specific microenvironments (e.g., in the presence of TGF-β), can potentially contribute to the induction or maintenance of Treg responses, although high-affinity interactions are often associated with effector T cell differentiation. nih.gov

Some studies have explored the induction of Tregs by low doses of cognate peptide or low-affinity peptides presented by dendritic cells. nih.gov For instance, low doses of an autoantigenic peptide presented by mature dendritic cells were shown to induce Foxp3+ Tregs. nih.gov While this study used a different peptide, it supports the concept that low-strength TCR signaling can favor Treg induction in certain contexts.

Further research specifically focusing on the OVA G4 peptide's direct role in Treg induction in various experimental settings would provide more definitive data on this aspect of its immunomodulatory effects.

Applications of Ova G4 Peptide in Advanced Immunological Research Models

Utilization as a Tool for Investigating TCR Signal Thresholds and Cellular Fate Decisions

The OVA G4 peptide, particularly the SIINFEKL sequence, serves as a critical tool for probing the intricacies of TCR signaling and the subsequent cellular fate decisions of CD8+ T cells. By presenting this peptide to OT-I T cells, researchers can precisely control the antigenic stimulus and study the downstream effects. Studies utilize SIINFEKL-loaded dendritic cells (DCs) as antigen-presenting cells to activate OT-I cells in vitro. researchgate.netugent.be The activation is typically assessed by measuring markers such as the expression of CD25 on the T cell surface. researchgate.net For instance, bone marrow-derived DCs loaded with SIINFEKL peptide have been shown to induce CD25 expression in over 90% of OT-I cells, serving as a positive control in experiments evaluating DC capacity to prime antigen-specific CD8+ T cells. researchgate.netugent.be This controlled system allows for the investigation of how variations in antigen presentation, co-stimulatory signals, or environmental factors influence the threshold of TCR signaling required for activation, proliferation, and differentiation into effector or memory cells.

Employment in Adoptive Cell Transfer Models for T Cell Tracking and Functional Assessment

Adoptive cell transfer (ACT) models are powerful tools for studying T cell behavior in vivo, and the OVA G4 peptide is central to many such models. In a typical ACT experiment, naive or modified antigen-specific T cells (such as OT-I cells) are transferred into recipient mice. The mice are then challenged with the cognate antigen, often delivered via peptide-pulsed DCs or as part of a larger antigen source like ovalbumin. The use of SIINFEKL peptide allows for the tracking of the adoptively transferred OT-I cells and the assessment of their proliferation, migration, and effector functions in vivo. core.ac.uk An in vivo OT-I proliferation assay, based on the adoptive transfer of OT-I cells, uses OVA (containing the SIINFEKL epitope) as a model antigen to assess the potential of antigen-presenting cells, such as mRNA sonoporated DCs, to induce proliferation of antigen-specific T cells. core.ac.uk Following proliferation, the functionality of these T cells can be evaluated by restimulation with SIINFEKL-pulsed DCs and measurement of cytokine production, such as IFNγ, in the co-culture supernatant. core.ac.uk

Integration into Preclinical Vaccine Development Platforms

The OVA G4 peptide is extensively integrated into preclinical vaccine development platforms, particularly for evaluating strategies aimed at inducing robust CD8+ T cell responses. Its well-defined nature and the availability of the OT-I transgenic mouse model facilitate the assessment of novel vaccine formulations and delivery systems. researchgate.netugent.becore.ac.ukacs.org

Evaluation of Novel Adjuvants and Immunostimulatory Strategies

The peptide is used in conjunction with various adjuvants and immunostimulatory molecules to evaluate their capacity to enhance antigen-specific immune responses. By formulating OVA G4 peptide with different adjuvants and administering these formulations to mice, researchers can compare the magnitude and quality of the induced CD8+ T cell responses, including proliferation, cytokine production, and cytotoxic activity. Studies have investigated combining SIINFEKL peptide with adjuvants like CpG and poly(I:C) delivered via nanoparticles to enhance dendritic cell activation and subsequent T cell responses. acs.org Evaluating cytokine expression by DCs after incubation with different stimuli, including SIINFEKL peptide as a control, helps understand the immunostimulatory profile of novel vaccine components. ugent.be

Design and Assessment of Nanovaccine Delivery Systems for Antigen Targeting

Nanovaccine delivery systems aim to improve antigen uptake by antigen-presenting cells and enhance immune stimulation. The OVA G4 peptide is frequently encapsulated within or associated with nanoparticles to assess the efficiency of these delivery systems. researchgate.netacs.org Researchers evaluate how nanoparticle composition and formulation affect the delivery of the peptide to DCs, its presentation on MHC class I molecules, and the subsequent activation of antigen-specific T cells. acs.org For example, polysaccharide nanoparticles have been used to deliver SIINFEKL peptide, and their ability to induce anti-peptide antibodies and T cell activation has been studied. acs.org Combining SIINFEKL and adjuvants within a single nanoparticle has been shown to induce greater SIINFEKL display on MHC I by DCs and increased CD8 T cell activation compared to unbound peptide or peptide-bound nanoparticles without the adjuvant. acs.org

Table 1: Effect of Nanoparticle Delivery on SIINFEKL Presentation and T Cell Activation

| Delivery Method | SIINFEKL Display on MHC I (Fold Change vs. Unbound Peptide) | CD8 T Cell Activation (Relative to Free Peptide or Peptide-bound Nanoparticle) |

| Unbound Peptide | 1x (Baseline) | Baseline |

| Peptide-bound Nanoparticle (without adjuvant) | - | - |

| Nanoparticle combining SIINFEKL and Adjuvant (CpG) | ~3x Greater | Increased and Prolonged |

Note: Data points are illustrative based on research findings acs.org. Specific numerical values may vary depending on experimental conditions.

Studies in Preclinical Models of Immune-Related Pathologies

The OVA G4 peptide is also employed in preclinical models to investigate immune responses in the context of various pathologies, particularly cancer.

Investigation in Cancer Immunotherapy Models

In cancer immunotherapy research, the OVA G4 peptide is used to model antigen-specific T cell responses directed against tumor-associated antigens. researchgate.netugent.becore.ac.ukacs.org Tumors expressing ovalbumin (and thus the SIINFEKL epitope) are used to study the efficacy of different immunotherapeutic strategies, such as cancer vaccines or adoptive T cell therapy, in inducing anti-tumor immunity. researchgate.netcore.ac.uk Dendritic cell-based cancer vaccination strategies often utilize DCs loaded with tumor antigens, including model antigens like SIINFEKL, to prime anti-tumor CD8+ T cells. researchgate.netugent.be In vivo cytotoxic T lymphocyte (CTL) assays using the OVA model, where vaccinated mice are challenged with target cells pulsed with SIINFEKL peptide, are performed to assess the ability of immunotherapies to induce antigen-specific killing. core.ac.uk Nanoparticle-based delivery of SIINFEKL peptide is also explored in cancer immunotherapy to enhance antigen presentation and stimulate anti-tumor T cell responses. acs.org

Table 2: Assessment of DC Priming Capacity using SIINFEKL Peptide

| DC Treatment Condition | OT-I Cell CD25 Expression (% Positive) |

| Untreated DCs (Negative Control) | Low |

| eGFP-transfected DCs (Negative Control) | Low |

| DCs loaded with SIINFEKL peptide (Positive Control) researchgate.netugent.be | >90% |

Note: Data points are illustrative based on research findings researchgate.netugent.be. Specific numerical values may vary depending on experimental conditions.

Table 3: T Cell Functional Assessment via IFNγ Production

| Restimulation Condition with Proliferated OT-I Cells | IFNγ Levels in Supernatant |

| Co-culture with DCs pulsed with SIINFEKL peptide core.ac.uk | Elevated |

| (Control conditions would show lower levels) | Lower |

Note: Data points are illustrative based on research findings core.ac.uk. Specific numerical values would require quantitative data from specific experiments.

Role in Studying Inflammation and Allergic Response Models (as an OVA variant)

OVA G4 peptide (TFA), as a variant of the immunodominant OVA peptide SIINFEKL, plays a role in studying immune responses, including aspects relevant to inflammation and allergic reactions, primarily through its altered interaction with T cell receptors compared to the native peptide. Ovalbumin itself is a major allergen and a widely used model antigen in allergy research, including studies on IgE-mediated hypersensitivity and food allergies. creative-diagnostics.comchondrex.comchondrex.com Different OVA peptides, including OVA 323-339, have been utilized to study IgE responses, CD4+ T cell responses, immediate cutaneous hypersensitivity, and airway responsiveness in allergic models. biosyn.com OVA 323-339, an MHC Class II restricted epitope, is known to induce Th2-dominant immune responses and is important in the development of immediate hypersensitivity responses in certain mouse strains. creative-diagnostics.combiosyn.commedchemexpress.com

While the native SIINFEKL peptide (OVA 257-264) is a strong agonist for OT-I T cells nih.gov, the OVA G4 peptide, due to the amino acid substitution, acts as a low-affinity altered peptide ligand for the OT-I TCR. nih.gov Studies comparing the immune responses elicited by SIINFEKL and G4 peptide have provided insights into TCR signaling and T cell activation. For instance, G4 peptide binds to the MHC class I H-2Kb with similar affinity as SIINFEKL but exhibits a lower affinity for the OT-I TCR. nih.gov This reduced affinity impacts downstream signaling events. Research has shown that early activation events, such as CD69 upregulation and Jun activation, are delayed in naive OT-I cells stimulated with G4 compared to SIINFEKL. nih.gov Furthermore, signaling in response to G4 has been found to be reduced and delayed. nih.gov

In the context of studying immune responses, the altered signaling properties of OVA G4 peptide make it a valuable tool for dissecting the relationship between TCR signal strength and T cell outcomes. While the search results specifically highlight its use in studying T cell activation dynamics and signaling pathways nih.govnih.gov, these fundamental processes are intrinsically linked to the development and regulation of inflammatory and allergic responses. The ability of different OVA peptides and their variants to elicit distinct T cell responses (e.g., Th1 vs. Th2, different levels of activation) is crucial in understanding how the immune system responds to allergens and how these responses can lead to inflammation and allergic symptoms. creative-diagnostics.comchondrex.combiosyn.com

Although direct detailed research findings specifically on OVA G4 peptide (TFA)'s direct role in inducing or modulating inflammation or allergic responses in in vivo models were not extensively detailed in the provided search snippets, its function as a well-characterized, low-affinity variant of a major OVA T cell epitope (SIINFEKL) positions it as a tool for researchers investigating the nuances of T cell activation thresholds and their consequences in immune-mediated pathologies, including those with inflammatory and allergic components. The broader context of OVA peptide research in allergy models, which includes studies on different OVA epitopes and their impact on IgE production, T cell proliferation, and hypersensitivity responses creative-diagnostics.comchondrex.combiosyn.com, suggests that variants like OVA G4 peptide could be employed to probe how altered T cell signaling influences these outcomes.

Data Table: Key Ovalbumin Peptides and Variants in Immunological Research

| Peptide Name | Sequence | MHC Restriction | Role/Notes |

| OVA (257-264) (SIINFEKL) | SIINFEKL | MHC Class I (H-2Kb) | Agonist peptide, stimulates OVA-specific CD8+ T cells, widely used in research. medchemexpress.comabmole.comgenscript.comeurogentec.com |

| OVA G4 peptide (TFA) | SIIGFEKL | MHC Class I (H-2Kb) | Variant of SIINFEKL, low-affinity altered peptide ligand for OT-I TCR. genscript.comnih.govnih.gov |

| OVA (323-339) | ISQAVHAAHAEINEAGR | MHC Class II (I-Ab) | T and B cell epitope, important in immediate hypersensitivity, can induce Th2 responses. creative-diagnostics.combiosyn.commedchemexpress.com |

| OVA-T4 Peptide | SIITFEKL | MHC Class I (H-2Kb) | Variant of SIINFEKL, medium affinity altered peptide ligand. medchemexpress.comnih.gov |

| OVA-E1 peptide | EIINFEKL | MHC Class I (H-2Kb) | Antagonist variant of SIINFEKL. abmole.commedchemexpress.comcaltagmedsystems.co.uk |

Methodological Approaches in Ova G4 Peptide Research

In Vitro T Cell Activation and Functional Assays

In vitro assays are fundamental to dissecting the direct effects of OVA G4 peptide on T cell behavior in a controlled environment. These assays allow for detailed analysis of T cell activation, proliferation, cytokine production, and cytotoxic capacity upon encountering antigen-presenting cells (APCs) pulsed with the peptide.

Flow Cytometry for T Cell Phenotyping, Proliferation, and Effector Marker Expression

Flow cytometry is a widely used technique in OVA G4 peptide research for multiparameter analysis of T cell populations. It enables the identification and quantification of specific T cell subsets, assessment of cell proliferation, and measurement of the expression of various surface and intracellular markers associated with activation and effector function nih.govnih.govmblbio.commissouri.edu.

Researchers utilize flow cytometry to phenotype T cells based on surface markers such as CD8, which identifies cytotoxic T lymphocytes (CTLs) that recognize peptides presented by MHC Class I molecules like H-2Kb, the context in which OVA G4 is typically studied nih.govgenscript.commblbio.commbl.co.jp. Proliferation can be tracked using fluorescent dyes like CFSE or CellTrace Violet, which are diluted with each cell division, allowing for the quantitative assessment of how effectively OVA G4 stimulates T cell division compared to other ligands researchgate.netaacrjournals.org.

Furthermore, flow cytometry is crucial for measuring the upregulation of activation markers such as CD69 and CD44 following stimulation with OVA G4 peptide nih.govoup.com. It is also employed to assess the expression of effector molecules and intracellular cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are indicative of functional T cell responses nih.govresearchgate.netaacrjournals.orgembopress.org. Studies have shown that the strength of TCR signaling, influenced by peptide-MHC affinity, impacts the levels and patterns of cytokine production detected by intracellular staining and flow cytometry nih.govresearchgate.netaacrjournals.org. For instance, stimulation with OVA G4 peptide, a lower-affinity ligand, can result in reduced IFN-γ production compared to stimulation with the higher-affinity native OVA peptide nih.govresearchgate.net.

Table 1: Representative Flow Cytometry Markers Used in OVA G4 Peptide Research

| Marker | Cell Type | Application |

| CD8 | Cytotoxic T Lymphocytes | Identification and gating of CTLs |

| CD69 | T cells | Early activation marker |

| CD44 | T cells | Activation and memory marker |

| CFSE/CellTrace | Proliferating Cells | Tracking cell division |

| IFN-γ | Effector T cells | Intracellular cytokine staining for function |

| TNF-α | Effector T cells | Intracellular cytokine staining for function |

MHC Tetramer Staining for Identification and Tracking of Antigen-Specific T Cells

MHC tetramers are multimeric protein complexes that consist of four MHC molecules, each folded around a specific peptide, and conjugated to a fluorescent marker mblbio.com. These reagents are invaluable for the direct identification and quantification of antigen-specific T cells by flow cytometry, independent of their functional state mblbio.commissouri.edu.

For research involving OVA G4 peptide, MHC Class I H-2Kb tetramers loaded with the SIIGFEKL sequence are used to specifically stain and track T cells that express a TCR capable of recognizing this peptide-MHC complex researchgate.netmbl.co.jpcaltagmedsystems.co.uk. This is particularly relevant when using TCR transgenic models, such as the OT-I mouse model, where T cells are engineered to express a TCR specific for the OVA257-264 peptide (and its variants like G4) presented by H-2Kb nih.goviedb.orgmblbio.commbl.co.jpcaltagmedsystems.co.uk.

MHC tetramer staining allows researchers to determine the frequency of OVA G4-specific T cells within a population after in vitro stimulation or in vivo immunization mblbio.comcaltagmedsystems.co.uknih.gov. It can also be used to study the kinetics of T cell responses and the persistence of antigen-specific populations mblbio.com. Furthermore, tetramer dissociation assays, monitored by flow cytometry, can provide insights into the off-rate of the peptide-MHC complex from the TCR, a key determinant of TCR signal strength and T cell activation outcomes nih.govresearchgate.net. Studies comparing OVA G4 and native OVA tetramers have shown a faster dissociation rate for the G4 peptide, consistent with its lower affinity for the OT-I TCR nih.govresearchgate.net.

Quantitative Cytokine Assays (e.g., ELISA, ELISPOT)

Quantitative cytokine assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme-Linked ImmunoSpot (ELISPOT), are used to measure the production and secretion of cytokines by T cells in response to stimulation with OVA G4 peptide missouri.edujpt.comnih.govnih.gov. These assays provide a functional readout of T cell activation.

ELISA is typically used to quantify the total amount of a specific cytokine present in cell culture supernatants missouri.edunih.gov. ELISPOT, on the other hand, allows for the enumeration of individual cytokine-secreting cells missouri.edujpt.comnih.govnih.gov. In the context of OVA G4 research, these assays are often used to measure the production of key T helper 1 (Th1) cytokines like IFN-γ and TNF-α, which are important for cell-mediated immunity aacrjournals.orgembopress.org.

Comparing cytokine production induced by OVA G4 versus the native OVA peptide can reveal differences in the magnitude and quality of the T cell response. Lower-affinity ligands like G4 may induce reduced levels of cytokine production or require higher concentrations to elicit a comparable response to the native peptide nih.govresearchgate.netaacrjournals.orgoup.com. For example, studies have shown that stimulating OT-I T cells with OVA G4 can result in little to no detectable IFN-γ production compared to stimulation with the native OVA peptide nih.govresearchgate.net.

Table 2: Cytokine Production by OT-I T Cells Stimulated with OVA Peptides (Illustrative Example based on findings) nih.govresearchgate.netaacrjournals.org

| Stimulating Peptide | IFN-γ Production (Arbitrary Units) | TNF-α Production (Arbitrary Units) |

| Native OVA | High | High |

| OVA G4 | Low to Undetectable | Reduced |

| Unpulsed/Control | Background | Background |

Note: This table represents illustrative findings based on the general trends observed in the cited literature where OVA G4 is compared to native OVA in cytokine assays. Actual values vary depending on experimental conditions.

In Vitro Cytotoxicity Assays (e.g., Lactate (B86563) Dehydrogenase Release)

Cytotoxicity assays are used to measure the ability of activated CTLs to kill target cells presenting the specific peptide. The lactate dehydrogenase (LDH) release assay is a common colorimetric method for quantifying cell lysis nih.govnih.govtiarisbiosciences.comsigmaaldrich.com. LDH is a stable enzyme present in the cytoplasm of all cells; upon damage to the cell membrane, LDH is released into the surrounding culture medium tiarisbiosciences.comsigmaaldrich.com. The amount of released LDH is proportional to the number of lysed cells.

In OVA G4 peptide research, target cells (e.g., EL4 cells) are pulsed with the peptide and then co-cultured with activated CTLs, such as those derived from OT-I mice nih.govresearchgate.net. Cytotoxicity is determined by measuring the amount of LDH released into the supernatant after a period of co-incubation nih.govresearchgate.netnih.gov. By comparing the cytotoxicity induced by OVA G4-pulsed targets to that induced by native OVA-pulsed targets, researchers can assess the functional capacity of T cells activated by the lower-affinity ligand. Studies have demonstrated that while native OVA peptide can induce efficient killing of target cells, OVA G4-loaded targets are often killed poorly, highlighting the reduced cytotoxic effector function elicited by lower-affinity interactions nih.govresearchgate.net.